molecular formula C21H19N3O5S B14975007 2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B14975007
M. Wt: 425.5 g/mol
InChI Key: WPIDJGIKSDTIMC-UHFFFAOYSA-N
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Description

2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno[3,2-d]pyrimidine core and a trimethoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.

    Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition, receptor modulation, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-butyl-3-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-3,4-dihydro1benzothieno[2,3-d]pyrimidin-1-ium bromide
  • 3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

What sets 2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide apart from similar compounds is its specific combination of the benzothieno[3,2-d]pyrimidine core with the trimethoxyphenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C21H19N3O5S/c1-27-14-8-12(9-15(28-2)19(14)29-3)23-17(25)10-24-11-22-18-13-6-4-5-7-16(13)30-20(18)21(24)26/h4-9,11H,10H2,1-3H3,(H,23,25)

InChI Key

WPIDJGIKSDTIMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43

Origin of Product

United States

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